molecular formula C22H22N4O B2556169 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 956770-32-4

1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No. B2556169
CAS RN: 956770-32-4
M. Wt: 358.445
InChI Key: FPNHEDGZXSDURN-UHFFFAOYSA-N
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Description

The compound “1-(3’-methyl-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone” is a complex organic molecule that contains a pyrazole ring, which is a common structure in many pharmaceutical compounds .


Molecular Structure Analysis

The compound likely contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring. The exact reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .

Scientific Research Applications

Structural Studies and Reactivity The compound has been a subject of interest in structural studies and chemical reactions, particularly in the context of Heck reactions. For example, structural studies on bioactive compounds have demonstrated the application of 1-(3-Methyl-4-methylenepyrazolo[5,1-c][1,2,4]triazin-6(4H-yl)ethanone in Heck coupling reactions, yielding benzylidene analogues. These compounds exhibited potent anti-tumor activity in vitro, highlighting their significance in medicinal chemistry and oncology research (Iwashita et al., 2008).

Corrosion Inhibition Research on corrosion inhibition has identified derivatives of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as effective corrosion inhibitors for mild steel in hydrochloric acid environments. The inhibition efficiency of these compounds was found to increase with concentration, demonstrating their potential in protecting metals against corrosion (Jawad et al., 2020).

Mass Spectrometry and Pyrolytic Behavior The mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, including 1-(3'-Methyl-1'-Phenyl-5-(p-Tolyl)-3,4-Dihydro-1'H,2H-[3,4'-Bipyrazol]-2-yl)ethanone, has been studied to facilitate their detection and identification in plant extracts. This research is crucial for understanding the decomposition patterns of these compounds under thermal conditions (Dallakian et al., 1998).

Antimicrobial Activity A series of derivatives have been synthesized and characterized for their antimicrobial properties. These studies have shown that certain 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives exhibit significant growth inhibitory effects on fungi and special efficacy against Gram-negative bacteria, underscoring their potential as antimicrobial agents (Bochao Li et al., 2017).

Photoremovable Protecting Groups Research into photoremovable protecting groups for carboxylic acids has utilized 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives. These studies are pivotal in the field of photochemistry, where the controlled release of protected compounds can be achieved through photolysis, offering a versatile tool for synthetic and medicinal chemistry (Atemnkeng et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many pyrazole derivatives have pharmaceutical activity, such as anti-inflammatory, analgesic, and antipyretic effects .

Future Directions

Future research could involve further exploration of the compound’s synthesis, structure, and potential biological activity. Pyrazole derivatives are a rich area of study in medicinal chemistry, and this compound could have potential applications in this field .

properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-9-11-18(12-10-15)21-13-22(26(24-21)17(3)27)20-14-25(23-16(20)2)19-7-5-4-6-8-19/h4-12,14,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNHEDGZXSDURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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